molecular formula C21H23N5O3S B2825052 3-(2-methoxyethyl)-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 451466-43-6

3-(2-methoxyethyl)-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2825052
CAS No.: 451466-43-6
M. Wt: 425.51
InChI Key: VHKKDNRJLVICHL-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules. The presence of various functional groups, such as the methoxyethyl, pyridinylpiperazine, and sulfanylidene, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using methoxyethyl halides in the presence of a base.

    Attachment of the Pyridinylpiperazine Moiety: This step involves the coupling of the quinazolinone intermediate with a pyridinylpiperazine derivative using coupling reagents such as EDCI or DCC.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl or aryl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, tuberculosis, and neurological disorders.

    Industry: As a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-thioxo-1H-quinazolin-4-one: Similar structure with a thioxo group instead of sulfanylidene.

    3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-oxo-1H-quinazolin-4-one: Similar structure with an oxo group instead of sulfanylidene.

Uniqueness

The presence of the sulfanylidene group in 3-(2-methoxyethyl)-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one distinguishes it from other similar compounds. This functional group may impart unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-29-13-12-26-20(28)16-6-5-15(14-17(16)23-21(26)30)19(27)25-10-8-24(9-11-25)18-4-2-3-7-22-18/h2-7,14H,8-13H2,1H3,(H,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKDNRJLVICHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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